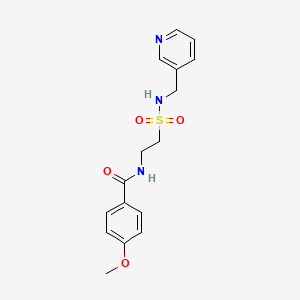

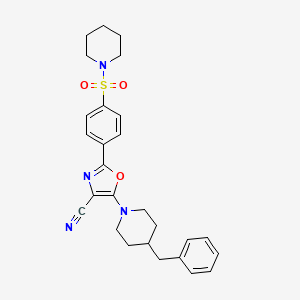

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as MP-10, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. MP-10 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Anti-HIV Activity

Compounds related to N-(4-(2-(methylamino)-2-oxoethyl)phenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide have been explored for their potential anti-HIV properties. For example, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a structurally similar compound, demonstrated potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This research indicates the compound's relevance in the development of new antiviral therapies (Tamazyan et al., 2007).

Synthesis and Chemical Properties

The parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides showcases the compound's chemical versatility and potential for creating libraries of compounds for pharmacological screening. This approach highlights the compound's role in drug discovery and the development of novel therapeutic agents (Črček et al., 2012).

Targeting DNA Cleavage Activity

Research into targeting DNA cleavage activity has involved compounds structurally related to this compound. These studies aim to understand the compound's ability to interact with and influence DNA structures, which is critical for developing new therapeutic strategies that target genetic diseases and cancer (Pitié et al., 2000).

Development of Heterocyclic Compounds

The synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles from α-amino acid-derived enaminones demonstrates the compound's utility in creating diverse heterocyclic structures. These compounds are valuable for their potential applications in pharmaceuticals and materials science (Grošelj et al., 2013).

Catalysis and Organic Synthesis

The cobalt-catalyzed coupling of alkyl Grignard reagent with benzamide and 2-phenylpyridine derivatives through directed C-H bond activation under air is another area where related compounds have shown significant utility. This research highlights the potential of such compounds in facilitating novel catalytic reactions, contributing to the advancement of organic synthesis methodologies (Chen et al., 2011).

properties

IUPAC Name |

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-21-18(24)11-14-7-9-16(10-8-14)22-20(26)15-12-19(25)23(13-15)17-5-3-2-4-6-17/h2-10,15H,11-13H2,1H3,(H,21,24)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHQFIYKLRCOBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2365574.png)

![2-[(5-Chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2365575.png)

![7-Ethyl-3-methyl-8-[4-(2-phenylethyl)piperazinyl]-1,3,7-trihydropurine-2,6-dio ne](/img/structure/B2365578.png)

![1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2365582.png)

![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2365585.png)

![1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B2365586.png)

![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365589.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2365591.png)